ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate
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Overview
Description
Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate is an intriguing compound that belongs to the family of pyridine derivatives Its complex structure, featuring a trifluoromethyl group, a keto group, and an ester functionality, makes it an important molecule in medicinal and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate typically involves multi-step reactions starting from pyridine derivatives:
Formation of the Pyridine Core: : The initial step often involves the construction of the pyridine core through classical Hantzsch pyridine synthesis.
Trifluoromethylation: : Introducing the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF₃I) under oxidative conditions.
Amide Bond Formation: : This step involves the coupling of a suitable amine with a pyridinecarboxylic acid derivative to form the amide bond.
Esterification: : Finally, the ester group can be introduced via esterification using ethanol and acidic catalysts.
Industrial Production Methods
On an industrial scale, the synthesis is typically optimized for yield and efficiency. Catalysts such as palladium or copper might be used in the trifluoromethylation step, and continuous flow reactors could enhance reaction rates and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate undergoes various chemical reactions:
Oxidation: : It can undergo oxidation at the methylene group adjacent to the ester, forming a carboxylic acid.
Reduction: : The keto group can be reduced to form secondary alcohol.
Substitution: : The trifluoromethyl group can be replaced under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Employing nucleophiles such as thiols or amines in the presence of base catalysts.
Major Products
Oxidation: : Carboxylic acid derivative.
Reduction: : Secondary alcohol.
Substitution: : Thiolated or aminated derivatives.
Scientific Research Applications
Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate has broad scientific research applications:
Chemistry: : Used as an intermediate in synthesizing complex organic molecules and fluorinated compounds.
Biology: : Its derivatives are investigated for their biological activity, particularly in enzyme inhibition studies.
Medicine: : Potential pharmaceutical applications, including as precursors to drug candidates with anti-inflammatory or anti-cancer properties.
Industry: : Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate often involves:
Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.
Pathway Modulation: : Influencing metabolic pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carbonyl]amino]propanoate
Ethyl 3-[methyl-[6-oxo-4-(chloromethyl)-1H-pyridine-3-carbonyl]amino]propanoate
Uniqueness
Trifluoromethyl Group: : Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate features a trifluoromethyl group at the 4-position, which significantly influences its chemical properties and biological activity compared to other halogenated derivatives.
Synthetic Accessibility: : Its synthetic routes and potential for derivatization make it more versatile in laboratory and industrial settings.
There you have it—a comprehensive look into this compound! Anything specific you want to explore further?
Properties
IUPAC Name |
ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c1-3-22-11(20)4-5-18(2)12(21)8-7-17-10(19)6-9(8)13(14,15)16/h6-7H,3-5H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIRFOWDUDUKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)C1=CNC(=O)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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